Acyloxyhalogeniden

Acyl chlorides, also known as acid chlorides, are a class of organic compounds with the general formula R-COCl, where R represents an alkyl or aryl group. These reagents are highly reactive and play crucial roles in various synthetic reactions due to their ability to form esters, amides, and other derivatives through nucleophilic substitution.

Acyl chlorides are characterized by their strong electrophilicity, which arises from the presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group. This feature makes them excellent leaving groups in nucleophilic reactions. In organic synthesis, acyl chlorides are commonly used as starting materials for the preparation of other functionalized compounds.

Due to their high reactivity and potential hazards, such as the possibility of forming toxic gases upon exposure to water or basic conditions, acyl chlorides require careful handling and storage under an inert atmosphere. They are typically prepared by reacting carboxylic acids with thionyl chloride (SOCl₂) or phosphorus oxychloride in an organic solvent.

In summary, acyl chlorides represent a versatile reagent in organic chemistry, offering a wide array of applications in the synthesis of various compounds and materials.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

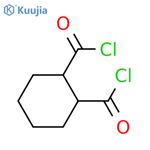

3-Cyclohexene-1-carbonylchloride, 1,4,6-trimethyl- | 106265-57-0 | C10H15ClO |

|

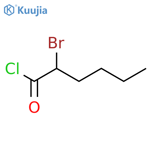

Isopentanoyl chloride | 108-12-3 | C5H9ClO |

|

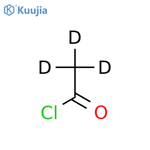

Acetyl Chloride-1-13C | 1520-57-6 | C2H3ClO |

|

Acetyl chloride,2,2,2-tribromo- | 34718-47-3 | C2Br3ClO |

|

Acetyl-d3 Chloride | 19259-90-6 | C2H3ClO |

|

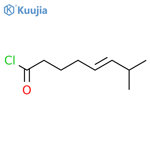

5-Octenoyl chloride,7-methyl-, (E)- (9CI) | 112375-57-2 | C9H15ClO |

|

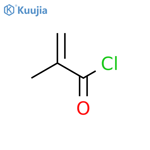

METHACRYLOYL CHLORIDE POLYMER | 26937-45-1 | C4H5ClO |

|

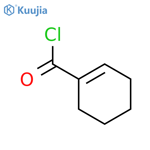

Cyclohexenyl-1-carbonyl Chloride | 36278-22-5 | C7H9ClO |

|

Hexanoyl chloride,2-bromo- | 42768-46-7 | C6H10BrClO |

|

1,2-Cyclohexanedicarbonyl dichloride, trans-(+)- (9CI) | 33209-25-5 | C8H10Cl2O2 |

Verwandte Literatur

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

2. Book reviews

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

Empfohlene Lieferanten

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte